Unveiling Novel Flavonoid Glycosides from Ruellia tuberosa L.: A Technical Guide for Researchers
Unveiling Novel Flavonoid Glycosides from Ruellia tuberosa L.: A Technical Guide for Researchers
A comprehensive analysis of two novel flavonoid glycosides, hispidulin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside and pectolinaringenin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside, isolated from the aerial parts of Ruellia tuberosa L. This document provides a detailed overview of the extraction, isolation, and structural elucidation of these compounds, presenting key quantitative data and experimental methodologies for the benefit of researchers in natural product chemistry and drug development.
Two new flavone glycosides have been successfully isolated and identified from the aerial portions of Ruellia tuberosa L., a plant recognized for its traditional medicinal uses.[1] The structures of these compounds were determined through comprehensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-APCI-TOF).[2]
Data Presentation: Spectroscopic Analysis
The structural elucidation of the two novel flavonoid glycosides was heavily reliant on detailed NMR spectroscopy. The ¹H and ¹³C NMR data were instrumental in identifying the aglycone moieties as hispidulin and pectolinaringenin, respectively, and in determining the nature and linkage of the sugar units.
Table 1: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) for Compounds 1 and 2 [2]
| Position | Compound 1 (δc) | Compound 2 (δc) |
| Aglycone | ||
| 2 | 164.1 | 164.2 |
| 3 | 102.8 | 102.7 |
| 4 | 182.2 | 182.3 |
| 5 | 152.9 | 153.0 |
| 6 | 131.9 | 131.8 |
| 7 | 155.9 | 156.0 |
| 8 | 95.1 | 95.2 |
| 9 | 150.9 | 151.0 |
| 10 | 105.8 | 105.9 |
| 1' | 121.5 | 122.9 |
| 2' | 128.8 | 128.5 |
| 3', 5' | 116.1 | 114.7 |
| 4' | 161.4 | 162.5 |
| 6' | 128.8 | 128.5 |
| 6-OMe | 60.5 | 60.4 |
| 4'-OMe | - | 55.6 |
| Glucuronopyranosyl | ||
| 1" | 97.6 | 97.5 |
| 2" | 76.3 | 76.4 |
| 3" | 76.8 | 76.7 |
| 4" | 72.1 | 72.0 |
| 5" | 73.9 | 73.9 |
| 6" | 172.7 | 172.2 |
| Rhamnopyranosyl | ||
| 1'" | 100.2 | 100.1 |
| 2'" | 70.6 | 70.5 |
| 3'" | 70.8 | 70.7 |
| 4'" | 72.4 | 72.3 |
| 5'" | 69.5 | 69.4 |
| 6'" | 18.0 | 17.9 |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) for Compounds 1 and 2 [2]
| Position | Compound 1 (δH, mult., J in Hz) | Compound 2 (δH, mult., J in Hz) |
| Aglycone | ||
| 3 | 6.58 (1H, s) | 6.57 (1H, s) |
| 8 | 6.79 (1H, s) | 6.80 (1H, s) |
| 2', 6' | 7.89 (2H, d, 8.8) | 7.95 (2H, d, 8.9) |
| 3', 5' | 6.78 (2H, d, 8.5) | 7.09 (2H, d, 8.9) |
| 6-OMe | 3.90 (3H, s) | 3.91 (3H, s) |
| 4'-OMe | - | 3.83 (3H, s) |
| Glucuronopyranosyl | ||
| 1" | 5.38 (1H, d, 7.8) | 5.37 (1H, d, 7.7) |
| 2" | 3.81 (1H, dd, 8.0, 7.8) | 3.80 (1H, dd, 8.1, 7.7) |
| 3" | 3.52 (1H, t, 9.0) | 3.51 (1H, t, 9.1) |
| 4" | 3.27 (1H, dd, 9.5, 9.0) | 3.26 (1H, dd, 9.4, 9.3) |
| 5" | 3.66 (1H, d, 10.2) | 3.67 (1H, d, 10.0) |
| Rhamnopyranosyl | ||
| 1'" | 5.23 (1H, brs) | 5.27 (1H, brs) |
| 2'" | 3.70 (1H) | 3.71 (1H) |
| 3'" | 3.55 (1H, dd, 9.2, 3.1) | 3.56 (1H, dd, 9.3, 3.2) |
| 4'" | 3.30 (1H) | 3.31 (1H) |
| 5'" | 3.98 (1H) | 3.99 (1H) |
| 6'" | 1.21 (3H, d, 6.0) | 1.22 (3H, d, 6.1) |
Experimental Protocols
General Experimental Procedures
All solvents used were of analytical grade. Silica gel (70-230 mesh) and RP-18 (50 µm) were used for column chromatography. NMR spectra were recorded on a 400 MHz spectrometer with chemical shifts reported in ppm (δ) using residual solvent peaks as internal standards. HR-APCI-TOF mass spectra were obtained in the negative ion mode.
Plant Material
The aerial parts of Ruellia tuberosa L. were collected and identified. A voucher specimen was deposited at the herbarium of the Faculty of Pharmaceutical Sciences, Khon Kaen University, Thailand.[1]
Extraction and Isolation
The air-dried aerial parts of R. tuberosa (2.5 kg) were extracted with methanol (MeOH, 20 L x 3) at room temperature. The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (210 g). This extract was then suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
The n-BuOH soluble fraction (41.5 g) was subjected to silica gel column chromatography, eluting with a gradient of EtOAc-MeOH-H₂O (40:10:1 to 6:4:1) to yield several fractions. Further purification of these fractions was achieved through repeated column chromatography on both silica gel and RP-18, as well as preparative HPLC, to afford the pure compounds.
Structure Elucidation of New Flavonoid Glycosides
Hispidulin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside (Compound 1): The molecular formula was established as C₂₈H₃₀O₁₆ by HR-APCI-TOF mass spectrometry. The ¹H and ¹³C NMR data were similar to those of hispidulin 7-O-β-D-glucuronopyranoside, with the key difference being the presence of an additional α-L-rhamnopyranosyl unit. The attachment of the rhamnopyranosyl moiety to the C-2" position of the glucuronopyranosyl unit was confirmed by a significant downfield shift of C-2" and an HMBC correlation between the anomeric proton of rhamnose (H-1'") and C-2" of the glucuronic acid. Acid hydrolysis followed by HPLC analysis confirmed the sugar units to be D-glucuronic acid and L-rhamnose.
Pectolinaringenin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside (Compound 2): The molecular formula was determined as C₂₉H₃₂O₁₆ by HR-APCI-TOF mass spectrometry. The ¹H and ¹³C NMR spectra indicated that this compound shared the same sugar moieties as Compound 1, but possessed a different aglycone, identified as pectolinaringenin. The linkage of the sugar units was determined to be the same as in Compound 1 based on similar NMR correlations.
Mandatory Visualization
Caption: Isolation workflow for new flavonoid glycosides.
This technical guide provides a concise yet comprehensive overview of the discovery and characterization of two novel flavonoid glycosides from Ruellia tuberosa L. The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers engaged in the exploration of natural products for potential therapeutic applications.
